molecular formula C19H28O B14690709 Androst-16-en-6-one, (5alpha) CAS No. 29959-28-2

Androst-16-en-6-one, (5alpha)

Cat. No.: B14690709
CAS No.: 29959-28-2
M. Wt: 272.4 g/mol
InChI Key: HYQQXYNWNCESFB-IJPPCXMXSA-N
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Description

Nomenclature and Classification within Androstane (B1237026) Steroids

Androst-16-en-6-one, (5alpha) belongs to the androstane steroid class. ontosight.ai Its systematic name is (5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one. The designation "(5alpha)" is critical as it specifies the stereochemistry at the 5th carbon atom, which significantly influences the molecule's three-dimensional shape and its subsequent interaction with biological targets. ontosight.ai The core structure is an androstane skeleton, which is a C19 steroid, characterized by a four-ring system. The "-en" in the name indicates a double bond, located at the 16th position, and the "-one" signifies a ketone group at the 6th position. ontosight.ai

Chemical and Physical Properties of Androst-16-en-6-one, (5alpha)
PropertyValueSource
Molecular FormulaC19H26O ontosight.ai
Molecular Weight270.41 g/mol
AppearanceSolid (estimated) thegoodscentscompany.com
Melting Point140.00 to 145.00 °C thegoodscentscompany.com
Boiling Point371.00 to 372.00 °C thegoodscentscompany.com
Flash Point157.78 °C thegoodscentscompany.com

Historical Context of its Discovery and Synthesis as a Synthetic Steroid

Significance and Academic Research Interest in Steroid Biochemistry, Pharmacology, and Endocrinology

The scientific interest in Androst-16-en-6-one, (5alpha) stems from its potential to interact with biological systems, a characteristic inherent to the steroid scaffold. ontosight.ai Steroids play crucial roles in a vast array of physiological processes, and synthetic analogs are valuable tools for dissecting these pathways and for developing new therapeutic agents.

Research into compounds like Androst-16-en-6-one, (5alpha) is often focused on understanding their effects on the endocrine system. ontosight.ai The structural similarity to endogenous hormones suggests the potential for interaction with hormone receptors, which could lead to agonist or antagonist effects. Academic research in steroid biochemistry explores how such synthetic steroids are metabolized and how their structure influences their binding affinity to various enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29959-28-2

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(5S,8R,9S,10R,13R,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C19H28O/c1-18-9-5-7-14(18)13-12-17(20)16-6-3-4-10-19(16,2)15(13)8-11-18/h5,9,13-16H,3-4,6-8,10-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1

InChI Key

HYQQXYNWNCESFB-IJPPCXMXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)[C@@H]4[C@@]3(CCCC4)C

Canonical SMILES

CC12CCC3C(C1CC=C2)CC(=O)C4C3(CCCC4)C

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of Androst 16 En 6 One, 5alpha

Precursor Identification and Proposed Enzymatic Conversions in Biological Systems

The biosynthesis of C19 steroids, a class that includes androstane (B1237026) derivatives, generally originates from cholesterol. Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588), a key intermediate. The biosynthesis of 16-androstene steroids, such as the more studied androstenone, involves the action of the enzyme CYP17A1, which possesses 17α-hydroxylase and 17,20-lyase activity. dtu.dk This enzyme converts pregnenolone to 5,16-androstadien-3β-ol. dtu.dk

Further enzymatic conversions by 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase are responsible for the formation of various androst-16-ene (B99302) derivatives. dtu.dk For instance, androstadienone is a precursor that can be converted to androstenone by 5α-reductase. nih.gov

While direct precursors for (5alpha)-Androst-16-en-6-one are not identified in the available literature, it is plausible that its biosynthesis would also stem from earlier steroid intermediates. The introduction of a ketone group at the C-6 position would likely involve a specific hydroxylase followed by an oxidation step, a common mechanism in steroid metabolism.

Metabolic Fates and Characterization of Metabolites

The metabolism of steroids is a critical process for their deactivation and excretion from the body. This typically occurs in two phases: Phase I biotransformations introduce or expose functional groups, and Phase II biotransformations conjugate these groups to increase water solubility for excretion. ecwid.com

Phase I Biotransformations (e.g., Hydroxylation, Reduction)

Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, often involve hydroxylation and reduction. ecwid.com In the context of 6-oxo androstane steroids, studies on the related compound androst-4-ene-3,6,17-trione (B20797) have identified metabolites resulting from the reduction of the C-6 ketone. These include androst-4-ene-6α,17β-diol-3-one and androst-4-ene-6α-ol-3,17-dione. This suggests that a primary metabolic pathway for a 6-keto steroid is its reduction to a 6-hydroxy derivative.

Based on these findings, a probable Phase I metabolite of (5alpha)-Androst-16-en-6-one would be (5alpha)-Androst-16-en-6-ol. The stereochemistry of this resulting hydroxyl group (alpha or beta) would be determined by the specific reductase enzyme involved.

Phase II Biotransformations (e.g., Glucuronidation, Sulfation)

Following Phase I modifications, steroids and their metabolites undergo Phase II conjugation reactions to facilitate their removal. The most common of these are glucuronidation and sulfation. ecwid.com For instance, the metabolite of androstenone, 5α-androst-16-en-3β-ol, is found in urine conjugated as both a glucuronide and a sulfate (B86663). nih.gov Specifically, 5α-androst-16-en-3α-ol β-D-glucuronide has been identified as a precursor to the odorous α-androstenol in human sweat. wikipedia.org

It is therefore highly probable that any hydroxylated metabolites of (5alpha)-Androst-16-en-6-one would undergo similar Phase II biotransformations, forming glucuronide and sulfate conjugates to be excreted in the urine.

Cellular and Tissue-Specific Regulation of Androst-16-en-6-one, (5alpha) Metabolism

The metabolism of steroids is tightly regulated and can be specific to certain tissues. The liver is the primary site of steroid metabolism due to its high concentration of metabolizing enzymes. ecwid.com However, other tissues, including the testes, adrenal glands, and peripheral tissues like adipose tissue and skin, also play significant roles in steroid biotransformation. ecwid.comdshs-koeln.de

In boars, the testes are a major site for the metabolism of 5α-androst-16-en-3-one. nih.govdshs-koeln.de Studies have shown different specific radioactivities of androstenone and its metabolites in testicular tissue compared to spermatic-venous plasma, suggesting compartmentalization and differential secretion. nih.gov While no specific binding protein for androstenone has been found in porcine or human serum, its metabolism is evident in various tissues.

The regulation of (5alpha)-Androst-16-en-6-one metabolism would likely be under the control of the expression and activity of specific cytochrome P450 and reductase enzymes in various tissues. However, without direct research on this compound, any discussion of its tissue-specific regulation remains speculative.

Biological Activity and Physiological Modulations of Androst 16 En 6 One, 5alpha

Interactions with the Endocrine System and Influence on Hormone Levels

Specific research detailing the interactions of Androst-16-en-6-one, (5alpha) with the endocrine system and its direct influence on hormone levels is not extensively available in published literature. However, the broader class of 16-androstene steroids, to which it belongs, is known to have endocrine-modulating effects.

For instance, the related pheromone androstenol (B1195071) (5α-androst-16-en-3α-ol) has been found to decrease the pulse frequency of luteinizing hormone (LH) in women during the follicular phase of the menstrual cycle. wikipedia.org LH is a key hormone produced by the pituitary gland that regulates ovarian function and the menstrual cycle. ontosight.ai This suggests that certain 16-androstenes can influence the central neuroendocrine pathways that control reproduction. wikipedia.org Another related compound, 5α-androstenone, is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), linking it directly to the hormonal pathways of androgens. nih.gov The synthesis of these steroids is tied to the enzymes and precursors involved in producing major sex hormones like testosterone and estrogen. mdpi.comnih.gov Given that Androst-16-en-6-one, (5alpha) is a synthetic derivative of this family, it is plausible that it could interact with the endocrine system, but further research is required to confirm and characterize such effects. ontosight.ai

Potential as a Pheromone and its Role in Chemosignaling

While Androst-16-en-6-one, (5alpha) itself has not been established as a pheromone, other 16-androstenes are well-documented for their role in chemical communication (chemosignaling). nih.govscbt.com Pheromones are chemical signals that transmit information between individuals of the same species, influencing physiology and behavior. mdpi.comnih.gov

The most studied 16-androstenes in this context are androstenone and androstenol. mdpi.com Androstenone (5α-androst-16-en-3-one) is a prominent pheromone in pigs, where it is found in high concentrations in the saliva of boars and signals sexual readiness to sows. nih.govcaymanchem.comsmolecule.com In humans, androstenone is found in sweat and urine and is thought to play a role in subconscious social and sexual signaling, though its effects are more subtle and debated than in pigs. nih.govsmolecule.com Androstenol (5α-androst-16-en-3α-ol) is also considered a human pheromone, often associated with a musky odor and perceived as more attractive than the urinous scent of androstenone. wikipedia.orgwikipedia.org

A comparative analysis highlights the distinct roles and perceptions of different 16-androstene compounds in pheromonal research. The primary differences are often seen in their scent profiles and the behavioral responses they elicit.

Androstenone (5α-androst-16-en-3-one): This compound is often described as having a potent, urinous, or sweaty odor. uky.edu In human studies, it has been associated with signaling dominance and aggression. nih.gov However, perception is genetically determined, with a significant portion of the population being unable to smell it (anosmic) or perceiving it differently. nih.gov

Androstenol (5α-androst-16-en-3α-ol): In contrast, androstenol is typically described as having a musk-like, sometimes even floral or sweet, scent. wikipedia.org It is often referred to as a "friendly" or "social" pheromone, associated with approachability and attractiveness. wikipedia.org Animal studies have shown it can produce anxiolytic-like and antidepressant-like effects. wikipedia.orgresearchgate.net

3β-Androstenol (5α-androst-16-en-3β-ol): This stereoisomer of androstenol is less effective as a pheromone and does not appear to modulate the GABA-A receptor in the same way as its 3α counterpart, demonstrating that small changes in chemical structure can lead to significant differences in biological activity. wikipedia.orgwikipedia.org

The potential pheromonal activity of Androst-16-en-6-one, (5alpha) remains uncharacterized. Its structural difference—the ketone group at position 6 instead of position 3—would almost certainly alter its binding to olfactory receptors and, consequently, its scent and any potential chemosensory effects.

Table 1: Comparative Properties of Key 16-Androstene Steroids

Compound Common Name Position of Functional Group Typical Scent Description Associated Behavioral Effects
5α-androst-16-en-3-one Androstenone Ketone at C3 Urinous, sweaty, unpleasant uky.edu Aggression, dominance nih.gov
5α-androst-16-en-3α-ol Androstenol Hydroxyl at C3 (alpha) Musky, sweet wikipedia.org Social, friendly, attractive, anxiolytic wikipedia.org
5α-androst-16-en-3β-ol Epiandrostenol Hydroxyl at C3 (beta) Weaker scent Less effective as a pheromone wikipedia.orgwikipedia.org
Androst-16-en-6-one, (5alpha) - Ketone at C6 Uncharacterized Uncharacterized

The perception of pheromones begins with detection by olfactory receptors in the nasal epithelium. From there, signals are transmitted to the brain, particularly to regions involved in emotion, memory, and hormonal regulation, such as the hypothalamus. mdpi.comnih.gov Hormones play a crucial role in modulating how these signals are received and interpreted. For example, a female's response to male pheromones can vary depending on her hormonal state during the reproductive cycle. wikipedia.org

For 16-androstenes like androstenol, one proposed mechanism for their behavioral effects is through the modulation of neurotransmitter systems in the brain, acting as a neurosteroid. scbt.comresearchgate.net

Modulatory Effects on Neurobiological Systems as a Putative Neurosteroid

A neurosteroid is a steroid that is synthesized in the brain or that can cross the blood-brain barrier to affect brain function. medchemexpress.com There is substantial evidence that some 16-androstenes act as neurosteroids, which may explain their pheromonal effects.

Specifically, androstenol (5α-androst-16-en-3α-ol) has been identified as a potent positive allosteric modulator of the GABA-A receptor. scbt.comresearchgate.net The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the action of GABA, androstenol can produce effects such as anxiety reduction (anxiolytic), mood elevation (antidepressant), and seizure protection (anticonvulsant), which have been demonstrated in animal models. scbt.comresearchgate.netmedchemexpress.com

This neurosteroid activity is highly specific to the molecule's structure. For example, the 3β-epimer of androstenol does not have the same modulating effect on GABA-A receptors, highlighting the importance of the steroid's precise three-dimensional shape. scbt.comresearchgate.net

The potential neurosteroid activity of Androst-16-en-6-one, (5alpha) has not been specifically investigated. Its structural similarity to other known neurosteroids suggests it could potentially interact with neuronal receptors, but experimental data is needed to determine if it shares the GABA-A modulating properties of androstenol or has other neurobiological effects. ontosight.ai

Table 2: Investigated Neurosteroid Effects of Androstenol (5α-androst-16-en-3α-ol)

Effect System/Test Finding Reference
Anxiolytic-like Effects Open-field test, elevated zero-maze (mice) Increased exploration of open spaces, indicating reduced anxiety. scbt.comresearchgate.net
Antidepressant-like Effects Forced swim test (mice) Decreased immobility time, suggesting an antidepressant effect. scbt.comresearchgate.net
Anticonvulsant Effects 6-Hz electroshock, pentylenetetrazol models (mice) Provided protection against induced seizures. scbt.comresearchgate.net
GABA-A Receptor Modulation Cerebellar granule cells, recombinant receptors Enhanced GABA-activated currents, prolonging inhibitory signals. scbt.comresearchgate.net

Table of Compound Names

Compound Name
Androst-16-en-6-one, (5alpha)
5α-androst-16-en-3-one
Androstenone
5α-androst-16-en-3α-ol
Androstenol
5α-androst-16-en-3β-ol
Testosterone
Dihydrotestosterone (DHT)
Luteinizing hormone (LH)
Estrogen
GABA (γ-Aminobutyric acid)

Molecular Targets and Receptor Mediated Mechanisms of Androst 16 En 6 One, 5alpha

Interaction with Steroid Hormone Receptors

Androst-16-en-6-one, (5alpha) belongs to the androstane (B1237026) class of steroids, derivatives of which are known to modulate the activity of steroid hormones that play crucial roles in metabolism, immune response, and reproductive and developmental processes. ontosight.ai The specific biological effects of Androst-16-en-6-one, (5alpha) are contingent on its interaction with steroid hormone receptors. ontosight.ai

Compounds within the 16-androstene family, including the (5α)-isomer, are involved in the biosynthesis of other steroid hormones like androgens and estrogens. They can act as precursors for the synthesis of more potent hormones such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). ontosight.ai

Research on the related pheromonal steroid, 5α-androst-16-en-3-one, has identified high-affinity binding sites in the olfactory mucosa of sows. nih.gov Studies have demonstrated that this binding is specific, as a structurally similar but odorless steroid, 17β-hydroxy-5α-androstan-3-one, showed only low-affinity, non-specific binding. This suggests that the receptors in the sow's olfactory system are highly selective for the 16-androstene structure. nih.gov However, investigations into a specific androstenone-binding protein in porcine and human serum, as well as in the cytosolic fraction of porcine testis, did not detect a specific binding protein, though non-specific binding was observed. nih.gov

The binding affinity of related androstene compounds to olfactory receptors in sow nasal mucosa is detailed in the table below.

CompoundAffinity Constant (Ka)Molar Concentration of Binding Sites (n[M])
5α-androst-16-en-3-one~8.3 x 10⁸ M⁻¹~3.3 pmol/mg protein
5α-androst-16-en-3α-ol~8.4 x 10⁸ M⁻¹~3.7 pmol/mg protein

Data sourced from studies on sow olfactory mucosa homogenates. nih.gov

Modulation of Ligand-Gated Ion Channels (e.g., GABAA Receptors, inferred from similar compounds)

While direct studies on Androst-16-en-6-one, (5alpha) are limited, its structural similarity to other 16-androstenes, such as androstenol (B1195071) (5α-androst-16-en-3α-ol), allows for inferred mechanisms of action on ligand-gated ion channels. Androstenol has been identified as a positive modulator of GABAᴀ receptors, which are crucial inhibitory ion channels in the central nervous system. nih.govresearchgate.net

Androstenol has been shown to enhance GABA-activated currents in a concentration-dependent manner in cerebellar granule cells. nih.govuky.edu It also potentiated the amplitude of GABA-activated currents in human embryonic kidney (HEK) 293 cells that were transfected with recombinant GABAᴀ receptors (α1β2γ2 and α2β2γ2 subunits). nih.govuky.edu At higher concentrations, it could directly activate these receptors. nih.govuky.edu These actions are consistent with the effects of other neurosteroids that modulate GABAᴀ receptors, suggesting a potential role for similar 16-androstenes in neuronal signaling. nih.govresearchgate.net

The activity of Androstenol on GABAᴀ receptors is summarized in the table below.

Cell TypeEffectEC₅₀
Primary mouse cerebellar granule cells (in culture)Enhancement of GABA-activated currents0.4 µM
Primary mouse cerebellar granule cells (in slices)Enhancement of GABA-activated currents1.4 µM
HEK293 cells expressing human α1β2γ2 and α2β2γ2 GABAᴀ receptorsPotentiation of GABA-activated currents0.1-1 µM

Data reflects the concentration-dependent effects of 5α-androst-16-en-3α-ol. nih.govcaymanchem.commedchemexpress.com

Enzymatic Binding and Functional Implications (e.g., for metabolism-related enzymes)

The metabolism and synthesis of androstene steroids are intrinsically linked to the activity of various enzymes. The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, DHT. nih.gov This enzyme is also involved in the metabolic pathway that produces 5α-androst-16-en-3-one from testosterone and DHT. ontosight.ai There are different isozymes of 5α-reductase with varying tissue distributions, including the liver and skin (Type 1) and the prostate (Type 2). nih.gov 5α-reductases are also involved in bile acid biosynthesis. nih.gov

Studies on the related compound, 5α-androst-16-en-3-one, have shown specific binding to membrane-enriched fractions of porcine olfactory tissue. nih.gov This binding was significantly higher in olfactory tissue compared to respiratory tissue. nih.gov Furthermore, the presence of 5α-androstenone along with GTP was found to increase the activity of adenylate cyclase, an important enzyme in signal transduction, in porcine olfactory cilia preparations. nih.gov This suggests that the binding of this steroid can have direct functional consequences on enzymatic activity in specific tissues. nih.gov

The binding characteristics of 5α-[³H]-androstenone in porcine olfactory tissue are presented below.

ParameterValue
Mean Association Constant (Ka)~2 x 10⁸ M⁻¹
Hill Coefficient~2

These findings suggest a cooperative binding mechanism. nih.gov

Analytical Methodologies for Androst 16 En 6 One, 5alpha Quantification and Detection

Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the separation, identification, and quantification of Androst-16-en-6-one, (5alpha). This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In practice, after extraction from a biological matrix, the steroid extract often undergoes derivatization. For instance, hydroxyl groups can be converted to trimethylsilyl (B98337) ethers to improve the volatility and chromatographic behavior of the analytes. nih.gov The sample is then introduced into the GC, where a capillary column with a specific stationary phase separates the different steroids based on their boiling points and interactions with the phase. nih.gov

Following separation, the compounds enter the mass spectrometer. The molecules are ionized, typically through electron ionization (EI), and fragmented. ub.edu The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique "fingerprint" for the compound, allowing for its identification. For quantitative analysis, selected ion monitoring (SIM) is frequently employed. nih.gov This mode increases sensitivity and specificity by focusing the mass spectrometer on detecting only a few characteristic ion fragments of Androst-16-en-6-one, (5alpha), rather than scanning the entire mass range. ub.edunih.gov Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added to the sample in a known concentration. nih.govnih.gov

Research has successfully applied GC-MS to detect and quantify Androst-16-en-6-one, (5alpha) and related steroids in various biological samples. For example, studies on human semen have identified and quantified 5α-androst-16-en-3-one at concentrations of 0.7-0.9 ng/ml. nih.gov In studies of human testis homogenates, while endogenous 5α-androst-16-en-3-one was not detected, its formation from the substrate androstadienol was quantified at 32 ng/100 mg homogenate protein/h. nih.gov

Table 1: Quantification of 5α-Androst-16-en-3-one and Related Steroids by GC-MS in Human Biological Samples

CompoundBiological MatrixConcentration / AmountReference
5α-Androst-16-en-3-oneSemen0.7-0.9 ng/ml nih.gov
5α-Androst-16-en-3-oneTestis Homogenate (formed from androstadienol)32 +/- 1 ng/100 mg protein/h nih.gov
Androsta-4,16-dien-3-oneSemen0.7-0.9 ng/ml nih.gov
5,16-Androstadien-3β-olSemen0.5-0.7 ng/ml nih.gov
5α-Androst-16-en-3α-olSemen0.5-0.7 ng/ml nih.gov
5α-Androst-16-en-3β-olSemen0.5-0.7 ng/ml nih.gov

This table is interactive. Sort by column by clicking the header.

Immunoassays for Detection in Biological Matrices (e.g., Radioimmunoassay)

Immunoassays offer a sensitive and often high-throughput alternative for detecting Androst-16-en-6-one, (5alpha) in biological samples. These methods rely on the specific binding of an antibody to the target steroid.

Radioimmunoassay (RIA) has been a historically significant method for the quantification of this steroid. An RIA for 5α-androst-16-en-3-one was developed for use in porcine adipose tissue, a key matrix for this compound in pigs. nih.gov The method involves separating the steroid from the bulk of the fat, followed by a competitive binding assay. nih.gov In this assay, a known quantity of radiolabeled Androst-16-en-6-one, (5alpha) (e.g., tritiated) competes with the unlabeled steroid from the sample for a limited number of antibody binding sites. nih.govnih.gov The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the steroid in the sample. This technique demonstrated high sensitivity, capable of detecting as little as 25 pg of the steroid. nih.gov The mean coefficients of variation for inter- and intra-assay precision were reported as 11.1% and 5.9%, respectively, indicating good reproducibility. nih.gov

More recently, Enzyme Immunoassays (EIA) have been developed as a non-radioactive alternative. An EIA was standardized to measure 5α-androst-16-en-3-one in non-invasive samples like pig urine and feces. nih.govnih.gov This assay uses a group-specific polyclonal antibody and an enzyme-linked detection system. nih.govnih.gov The sensitivity of this EIA was estimated to be 3.9 ng/ml. nih.gov Such non-invasive methods are particularly valuable for studies requiring repeated sampling. nih.govnih.govresearchgate.net

Table 2: Performance Characteristics of Immunoassays for 5α-Androst-16-en-3-one

Assay TypeMatrixSensitivityKey FindingReference
Radioimmunoassay (RIA)Porcine Adipose Tissue25 pgMean inter-assay CV: 11.1%, intra-assay CV: 5.9% nih.gov
Radioimmunoassay (RIA)Pig Peripheral PlasmaNot specifiedDevelopment of a specific antibody nih.gov
Enzyme Immunoassay (EIA)Pig Feces and Urine3.9 ng/mlEnables non-invasive detection nih.gov

This table is interactive. Sort by column by clicking the header.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

While chromatography separates compounds and immunoassays detect them, spectroscopic methods are indispensable for the definitive structural elucidation of Androst-16-en-6-one, (5alpha) and its metabolites.

Mass Spectrometry (MS) , as part of GC-MS, is fundamental for identification. The fragmentation pattern generated by electron ionization provides structural information. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments, further confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing even more detailed structural information and enhancing confidence in identification, especially in complex mixtures. ub.edu

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups within a molecule. arcjournals.org The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the bonds present. For Androst-16-en-6-one, (5alpha), IR spectroscopy would clearly show an absorption band characteristic of a ketone (C=O) group. arcjournals.org When combined with gas chromatography (GC-FTIR/MS), it allows for the acquisition of an IR spectrum for each separated compound, which is highly valuable for distinguishing between isomers that might have very similar mass spectra. monash.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for complete, unambiguous structure elucidation of organic molecules. While not typically used for routine quantification due to lower sensitivity compared to MS, it is the gold standard for confirming the structure of a newly isolated or synthesized steroid. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can be used to piece together the entire molecular structure, including the stereochemistry, which is crucial for steroid chemistry.

Optimization of Sample Preparation and Extraction Protocols from Biological Samples

The quality of analytical data for Androst-16-en-6-one, (5alpha) is highly dependent on the efficiency and cleanliness of the sample preparation and extraction process. The goal is to isolate the steroid from the complex biological matrix (e.g., fat, plasma, tissue) and remove interfering substances. researchgate.net

For adipose tissue , which is rich in lipids, a key challenge is separating the nonpolar steroid from the vast excess of triglycerides. One effective method involves homogenization followed by solvent extraction. A simple and reliable RIA protocol utilized an ethyl acetate-ethanol solution and centrifugation at approximately -70°C to precipitate the bulk of the fat, leaving the steroid in the supernatant. nih.gov

For other biological samples like testis tissue or plasma , the general procedure involves initial extraction with an organic solvent. nih.govnih.gov This is often followed by a pre-purification step to separate different classes of steroids. researchgate.net

Solid-Phase Extraction (SPE) is a widely used and efficient technique for cleaning up and concentrating steroid extracts. researchgate.net SPE cartridges containing a specific sorbent (e.g., C18) can selectively retain steroids from the initial extract while allowing interfering compounds to pass through. The retained steroids are then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample ready for analysis by GC-MS or LC-MS. researchgate.net The choice of sorbent and elution solvents is critical and must be optimized for the specific analyte and matrix.

Homogenization of the tissue sample.

Solvent extraction (e.g., with diethyl ether, ethyl acetate, or methanol/dichloromethane mixtures).

Centrifugation to separate the liquid extract from solid debris.

A purification step, such as SPE or thin-layer chromatography (TLC), to isolate the steroid fraction. nih.govnih.gov

Derivatization, if required for the subsequent analytical technique (e.g., GC-MS). nih.gov

Structure Activity Relationship Sar Investigations of Androst 16 En 6 One, 5alpha and Analogs

Correlation of Stereochemical Features (e.g., 5-alpha configuration) with Biological Efficacy

The stereochemistry of a steroid, particularly the configuration at the A/B ring junction (the 5-position), plays a pivotal role in defining its biological properties. The 5α-configuration imparts a relatively planar, rigid structure to the steroid nucleus. This specific shape is crucial for how the molecule fits into and interacts with receptor binding pockets or enzyme active sites.

Research on related androstane (B1237026) derivatives highlights the significance of the 5α-configuration. For instance, in the development of antiandrogens, maintaining a 5α-androstane-3α,17β-diol nucleus was found to be important for their antiproliferative activity. nih.gov Altering this core structure, such as by introducing a ketone at the 3-position, which is structurally similar to dihydrotestosterone (B1667394), led to a decrease in the desired antiproliferative effects. nih.gov

Furthermore, studies on androstenol (B1195071), a related 16-androstene, have shown that the stereochemistry at other positions, such as the 3-position, is also critical. The 3α-epimer of androstenol acts as a positive modulator of GABA(A) receptors, while the 3β-epimer is inactive. nih.gov This demonstrates that even subtle changes in the spatial arrangement of functional groups can lead to a complete loss of biological activity, underscoring the precise stereochemical requirements for molecular recognition at the target site.

The rigid 5α-configuration of Androst-16-en-6-one is therefore a key determinant of its biological profile, influencing how it is recognized by and interacts with its molecular targets. Any deviation from this specific three-dimensional structure is likely to have a significant impact on its biological efficacy.

Influence of Functional Group Modifications (e.g., C-6 ketone, C-16 double bond) on Molecular Recognition and Activity

The biological activity of (5α)-Androst-16-en-6-one is not only dictated by its stereochemistry but also by its specific functional groups, namely the ketone at the C-6 position and the double bond at the C-16 position.

The ketone group at C-6 introduces a polar region to the otherwise largely nonpolar steroid backbone. This carbonyl group can participate in hydrogen bonding or dipole-dipole interactions within a receptor binding pocket, which can be crucial for anchoring the molecule in the correct orientation for biological activity. The position of this ketone is also significant; for example, in related androstane derivatives, the transformation of a hydroxyl group at C-3 to a ketone was shown to increase androgen receptor (AR) binding. nih.gov This highlights how the position and nature of a carbonyl group can modulate receptor affinity.

The interplay between the C-6 ketone and the C-16 double bond is therefore critical in defining the specific biological properties of (5α)-Androst-16-en-6-one.

Synthesis and Evaluation of Chemically Modified Derivatives to Elucidate SAR

To further understand the structure-activity relationship of (5α)-Androst-16-en-6-one, researchers synthesize and evaluate chemically modified derivatives. This process allows for a systematic investigation of how different structural features contribute to biological activity.

One common approach is to modify the functional groups. For example, in a study on related 5α-androstane-3α,17β-diol derivatives, various functional groups were introduced at the end of a side chain at C-16α. nih.gov Among these, a chloride derivative showed the best antiproliferative activity on androgen-sensitive cells. nih.gov This suggests that the electronic and steric properties of the substituent at C-16 are critical for this particular biological effect.

Another strategy involves altering the length of side chains attached to the steroid nucleus. In the same study, varying the length of a methylene (B1212753) side chain at C-16α from two to six carbons revealed that a three-methylene chain was optimal for antiproliferative activity. nih.gov This indicates that there is an optimal distance and spatial relationship between the steroid core and the terminal functional group for effective interaction with the biological target.

The synthesis of new derivatives also allows for the exploration of different biological activities. For instance, the synthesis of 16E-arylidene androstane derivatives led to the discovery of compounds with in vitro anticancer activity against several human cancer cell lines. nih.gov The following table summarizes the in vitro anticancer activities of some of these derivatives.

Table 1: In Vitro Anticancer Activities of Selected 16E-Arylidene Androstane Derivatives (IC₅₀ in μM)

Compound SW480 A549 HepG2 HeLa
Derivative 1 >20 >20 >20 >20
Derivative 2 15.4 12.8 18.2 16.5
Derivative 3 8.7 9.1 11.3 10.4
Derivative 4 19.2 17.5 >20 18.9

Data derived from studies on synthesized androstane derivatives. nih.gov

Through the systematic synthesis and biological evaluation of such derivatives, a more comprehensive understanding of the structure-activity relationships of the androstane scaffold can be achieved. This knowledge is invaluable for the rational design of new compounds with improved potency and selectivity for specific biological targets.

Preclinical Research Paradigms and in Vitro/in Vivo Model Systems for Androst 16 En 6 One, 5alpha

In Vitro Cellular and Subcellular Studies

There are no available studies on the application of cell culture models, enzyme assays, or receptor binding assays specifically for Androst-16-en-6-one, (5alpha).

In Vivo Animal Models for Pharmacological Profile Assessment

No pharmacological assessments using in vivo animal models have been published for Androst-16-en-6-one, (5alpha).

Current Research Gaps and Future Perspectives for Androst 16 En 6 One, 5alpha

Elucidation of Undiscovered Biological Functions and Physiological Relevance

The most profound research gap concerning (5α)-Androst-16-en-6-one is the near-complete absence of data on its specific biological functions and physiological relevance in any organism. As a synthetic steroid, its natural occurrence is not expected, but its potential interactions with biological systems remain a compelling area for investigation. ontosight.ai

Currently, knowledge is limited to its basic chemical identity as a derivative of androstene, featuring a ketone group at the sixth carbon position and a specific stereochemistry at the fifth carbon. ontosight.ai This structure suggests potential for interaction with steroid hormone receptors, enzymes involved in steroid metabolism, or other cellular signaling pathways. However, unlike its well-studied isomer, 5α-androst-16-en-3-one (androstenone), which is a known pheromone in pigs and has been studied in humans, there is a lack of published research detailing any such interactions for the 6-one variant. ontosight.ainih.gov

Future research should prioritize foundational in vitro studies to screen for binding affinity to a wide array of nuclear receptors, including androgen, estrogen, progesterone, and glucocorticoid receptors. Furthermore, its metabolic fate in various cell lines and animal models is entirely unknown. Understanding if and how it is metabolized is a critical first step in determining any potential biological activity or toxicological profile.

Development of Advanced Research Tools and Methodologies for Comprehensive Characterization

A significant hurdle in understanding (5α)-Androst-16-en-6-one is the lack of specific and validated analytical methods for its detection and quantification in complex biological matrices. While methods like gas chromatography-mass spectrometry (GC-MS) and enzyme immunoassays (EIA) have been developed for other androstenes like androstenone, these are not directly transferable. nih.govnih.gov

The development of the following tools and methodologies is essential for future research:

Specific Antibodies: The generation of monoclonal or polyclonal antibodies with high specificity for (5α)-Androst-16-en-6-one would enable the development of sensitive immunoassays (e.g., ELISA) for its detection.

Labeled Standards: The synthesis of isotopically labeled standards (e.g., using deuterium (B1214612) or carbon-13) is crucial for developing accurate quantitative methods using mass spectrometry-based techniques. nih.gov

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could provide the necessary selectivity and sensitivity to distinguish (5α)-Androst-16-en-6-one from its isomers and other structurally similar steroids.

These advanced analytical tools would be foundational for any future pharmacokinetic, metabolism, and in vivo studies.

Potential Research Applications in Interdisciplinary Life Sciences

While direct evidence is lacking, the structural characteristics of (5α)-Androst-16-en-6-one suggest several potential avenues for interdisciplinary research, drawing parallels from related androstane (B1237026) steroids.

Neuroscience and Behavior: The androstane steroid family includes compounds with known neuroactive properties. For instance, androstenol (B1195071), a metabolite of androstenone, is a positive allosteric modulator of the GABA-A receptor, a key target for anxiolytic and sedative drugs. nih.govwikipedia.org Future research could explore whether (5α)-Androst-16-en-6-one or its potential metabolites exhibit similar activity, opening up possibilities for its investigation as a modulator of mood, anxiety, or social behavior.

Endocrinology and Metabolism: Given its steroid backbone, a primary area of investigation should be its potential to influence endocrine systems. ontosight.ai Studies could be designed to determine if it acts as an agonist or antagonist of steroid hormone receptors, or if it inhibits key enzymes in steroidogenesis. Such findings could have implications for reproductive biology and metabolic regulation.

Chemical Ecology and Pheromone Research: Although it is a synthetic compound, studying the sensory perception of (5α)-Androst-16-en-6-one across different species could provide valuable insights into the structure-activity relationships of olfactory receptors. Comparing its perception to that of known pheromones like androstenone could help to map the chemical space that governs animal communication. ontosight.ai

Q & A

Q. What spectroscopic methods are most effective for structural characterization of Androst-16-en-6-one, (5alpha)?

To confirm the stereochemistry and functional groups of Androst-16-en-6-one, (5alpha), nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) combined with infrared (IR) spectroscopy is critical. For example, the 3-keto group in similar steroids shows distinct carbonyl stretching vibrations (~1700 cm1^{-1}) in IR spectra . NMR can resolve 5α5\alpha- vs. 5β5\beta-isomerism via coupling constants and nuclear Overhauser effects (NOEs) .

Q. How can microbial transformation studies aid in synthesizing derivatives of this compound?

Fungal or bacterial cultures (e.g., Aspergillus species) can hydroxylate or oxidize specific positions of steroidal backbones. For instance, microbial transformations of mesterolone yielded hydroxylated derivatives at positions 6, 7, and 15, demonstrating the utility of biotransformation for generating novel analogs . Experimental protocols should include sterility controls and HPLC monitoring of reaction progress .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of Androst-16-en-6-one derivatives?

Systematic meta-analysis of in vitro and in vivo studies is essential. Conflicting data (e.g., receptor binding vs. metabolic effects) may arise from assay-specific variables (e.g., cell lines, solvent interactions). Use the PICOT framework to standardize comparisons:

  • P opulation (cell type/animal model),
  • I ntervention (compound concentration, vehicle),
  • C omparison (positive/negative controls),
  • O utcome (e.g., IC50_{50}, receptor activation),
  • T ime frame (exposure duration) .

Q. What experimental designs validate the inhibitory effects of this compound on 5α-reductase isoforms?

Use dual approaches:

  • In vitro assays : Recombinant 5α-reductase (types 1 and 2) with 3^3H-labeled testosterone as substrate, measuring dihydrotestosterone (DHT) production via LC-MS .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) to assess binding affinities to enzyme active sites, validated by mutagenesis data .
    Control for nonspecific inhibition using finasteride (type 2 inhibitor) and dutasteride (dual inhibitor) .

Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) improve metabolic pathway tracing of this steroid?

Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) enables precise tracking of 13^{13}C-labeled metabolites in urine or plasma. For example, 13^{13}C-labeled androstenedione derivatives have been used to study androgen metabolism in doping control . Key steps:

  • Synthesize labeled precursors via microbial or chemical methods.
  • Validate isotopic purity using high-resolution MS.
  • Apply kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic degradation .

Methodological Challenges

Q. What statistical approaches address variability in pharmacokinetic studies of Androst-16-en-6-one?

  • Mixed-effects models : Account for inter-individual variability (e.g., age, CYP3A4 polymorphism).
  • ANOVA with post-hoc tests : Compare AUC0_{0-\infty} and Cmax_{\text{max}} across dosage groups. Ensure sample size adequacy via power analysis (α=0.05, β=0.2) .
  • Bootstrap resampling : Validate confidence intervals for half-life (t1/2t_{1/2}) estimates in small cohorts .

Q. How do researchers ensure reproducibility in synthesizing stereoisomerically pure derivatives?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients to resolve enantiomers.
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates.
  • Detailed SOPs : Document reaction conditions (temperature, catalyst loading) to minimize batch-to-batch variability .

Data Management and Reporting

Q. What guidelines govern the ethical reporting of in vivo toxicology data for this compound?

Adhere to the ARRIVE 2.0 guidelines for animal studies, including:

  • Full disclosure of sample sizes, exclusion criteria, and randomization methods.
  • Raw data deposition in repositories like Figshare or Zenodo .
  • Conflict of interest statements, particularly if funding sources involve pharmaceutical entities .

Q. How should researchers handle conflicting LC-MS/MS results in metabolite identification?

  • Multi-stage fragmentation (MSn^n) : Differentiate isobaric metabolites (e.g., hydroxylation at C6 vs. C7).
  • Isotopic pattern analysis : Confirm elemental composition using 35^{35}Cl/37^{37}Cl or 79^{79}Br/81^{81}Br ratios.
  • Cross-validation with NMR : Assign structures unambiguously for novel metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.